

# What are the properties of 2-(4-Chlorophenyl)succinic acid?

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)succinic acid

Cat. No.: B2988532

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## An In-depth Technical Guide to 2-(4-Chlorophenyl)succinic Acid

**Executive Summary:** **2-(4-Chlorophenyl)succinic acid** is a substituted dicarboxylic acid of significant interest in chemical and biological research. As a derivative of succinic acid, a crucial intermediate in cellular metabolism, it presents a unique scaffold for chemical synthesis and biological modulation. Its structure, featuring a 4-chlorophenyl group, imparts specific physicochemical properties that make it a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced polymers.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and a discussion of its current and potential applications for researchers, scientists, and drug development professionals.

## Introduction

**2-(4-Chlorophenyl)succinic acid**, also known by its IUPAC name 2-(4-chlorophenyl)butanedioic acid, belongs to the class of aromatic-substituted carboxylic acids.<sup>[3]</sup> The molecule integrates two key functional components: the succinic acid backbone, which is a fundamental four-carbon dicarboxylic acid involved in the citric acid cycle (TCA cycle), and a para-substituted chlorophenyl ring.<sup>[5]</sup> This combination makes it a versatile chemical intermediate. The carboxylic acid groups offer reactive sites for esterification, amidation, and polymerization, while the chlorophenyl moiety modulates the molecule's steric bulk, lipophilicity, and electronic properties, influencing its interaction with biological targets or its properties within a polymer matrix.<sup>[2]</sup> Its primary utility lies in its role as a precursor or building block in the

synthesis of more complex molecules, including anti-inflammatory agents, analgesics, and specialized herbicides.[\[2\]](#)

## Physicochemical and Computed Properties

The properties of **2-(4-Chlorophenyl)succinic acid** are defined by its molecular structure. The presence of two carboxylic acid groups allows for hydrogen bonding and lends it acidic characteristics, while the aromatic ring introduces hydrophobicity.

## Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties is presented in Table 1. While specific experimental data for properties like melting point and solubility are not widely published, values for the parent compound, succinic acid, are provided for context. The addition of the 4-chlorophenyl group is expected to increase the melting point due to increased molecular weight and potentially favorable crystal packing, while decreasing its solubility in water due to the large nonpolar substituent.

Table 1: Chemical Identity and Physical Properties

Property	Value	Source(s)
CAS Number	<b>58755-91-2</b>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Formula	$C_{10}H_9ClO_4$	<a href="#">[3]</a>
Molecular Weight	228.63 g/mol	<a href="#">[3]</a>
IUPAC Name	2-(4-chlorophenyl)butanedioic acid	<a href="#">[4]</a>
Synonyms	p-Chlorophenylsuccinic acid, 4-Chlorophenylsuccinic acid	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White solid	<a href="#">[2]</a>
Storage	Sealed in a dry place, room temperature or 0-8 °C	<a href="#">[1]</a>
Melting Point	Data not available (Succinic acid: 184-186 °C)	<a href="#">[7]</a>

| Solubility | Data not available (Succinic acid: Soluble in water, ethanol) | [8][9] |

## Computed Chemical Properties

Computational models provide valuable insights into the molecular characteristics that influence the compound's behavior, such as its membrane permeability and potential for intermolecular interactions.

Table 2: Computed Molecular Properties

Property	Value	Source
XLogP3	1.5	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	74.6 Å <sup>2</sup>	[3]

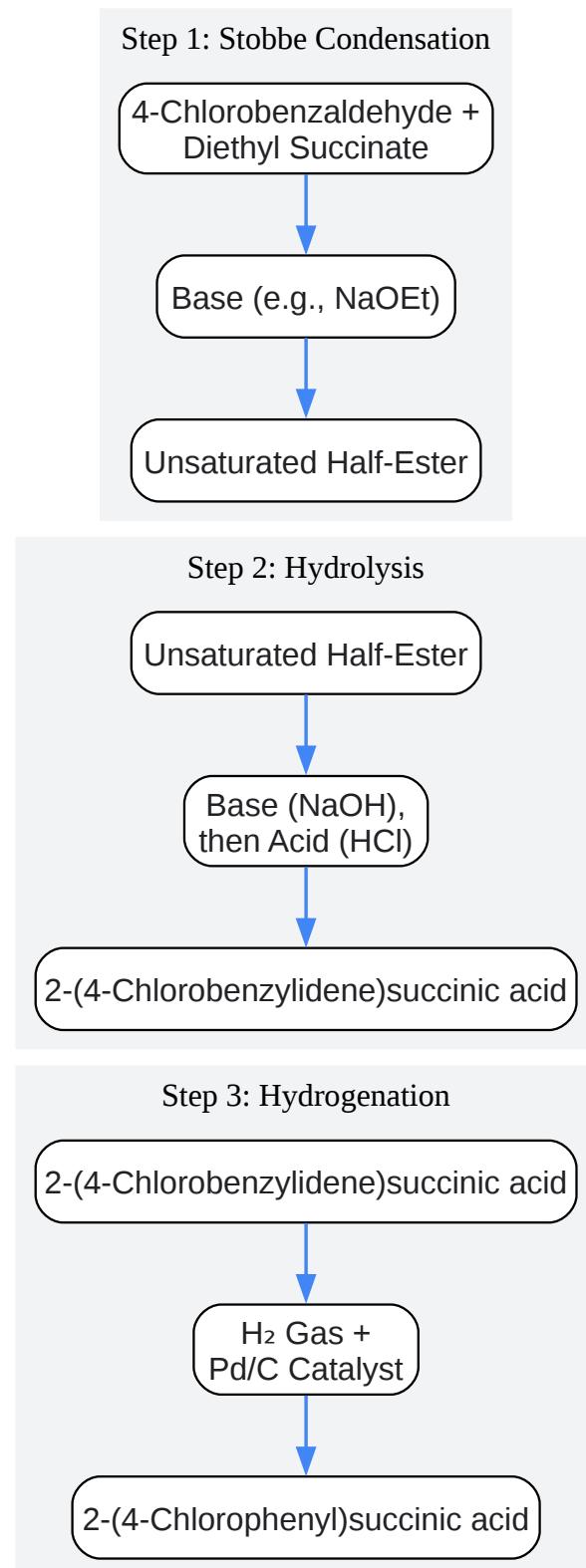
| Exact Mass | 228.0189365 Da | [3] |

## Synthesis and Characterization

The synthesis of **2-(4-Chlorophenyl)succinic acid** can be achieved through a reliable multi-step process starting from 4-chlorobenzaldehyde. The following protocol is adapted from established methods for a structural isomer and represents a robust pathway to the target compound.[10]

## General Synthesis Pathway

The synthesis is a three-step process: (1) A Stobbe condensation between 4-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, (2) Saponification (hydrolysis) of the ester to yield the unsaturated diacid, 2-(4-chlorobenzylidene)succinic acid, and (3) Catalytic hydrogenation to reduce the double bond, affording the final product.

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Caption: A three-step synthesis workflow for **2-(4-Chlorophenyl)succinic acid**.

## Example Synthesis Protocol

**Field-Proven Insight:** This protocol is designed for high yield and purity. The choice of a strong, non-nucleophilic base in Step 1 is critical to favor the Stobbe condensation over competing side reactions. Recrystallization in Step 2 is essential for removing impurities before the final hydrogenation.

### Step 3.2.1: Synthesis of Ethyl 2-(4-chlorobenzylidene)-3-carboxypropanoate (Half-Ester)

- Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add an equimolar mixture of 4-chlorobenzaldehyde and diethyl succinate dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
- Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of ~3.
- Extract the precipitated half-ester with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude half-ester.

### Step 3.2.2: Hydrolysis to 2-(4-Chlorobenzylidene)succinic acid

- Suspend the crude half-ester from the previous step in a 10% aqueous solution of sodium hydroxide.
- Heat the mixture to reflux for 4-6 hours until the solid has completely dissolved, indicating complete saponification.
- Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the diacid.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain the pure unsaturated diacid.[\[10\]](#)

### Step 3.2.3: Catalytic Hydrogenation to **2-(4-Chlorophenyl)succinic acid**

- Dissolve the purified 2-(4-chlorobenzylidene)succinic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
- Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C).
- Place the flask in a Parr hydrogenation apparatus, purge the system with hydrogen gas, and then pressurize to 40-50 psi.
- Shake the mixture at room temperature until hydrogen uptake ceases (typically 4-8 hours).
- Vent the apparatus, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Evaporate the solvent from the filtrate under reduced pressure to yield the final product, **2-(4-Chlorophenyl)succinic acid**, as a white solid.[10]

## Spectroscopic Analysis

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 4-chlorophenyl ring should appear as a characteristic AA'BB' system (two doublets) in the range of  $\delta$  7.2-7.5 ppm. The methine proton (CH-Ar) would be a triplet or doublet of doublets around  $\delta$  3.8-4.2 ppm. The two diastereotopic methylene protons (-CH<sub>2</sub>-COOH) would appear as a pair of doublet of doublets in the range of  $\delta$  2.6-3.0 ppm. The two acidic protons of the carboxyl groups will appear as a broad singlet, which can be exchanged with D<sub>2</sub>O.[11][12]
- <sup>13</sup>C NMR: The carbon spectrum should show four signals for the aromatic ring (with two having higher intensity due to symmetry), two signals for the carboxyl carbons (>170 ppm), one signal for the methine carbon (~45-55 ppm), and one for the methylene carbon (~35-45 ppm).[13]
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups from ~2500-3300 cm<sup>-1</sup>. A sharp, strong C=O stretch will be present around 1700-1725 cm<sup>-1</sup>. C-Cl stretching vibrations will be observed in the fingerprint region.[3]

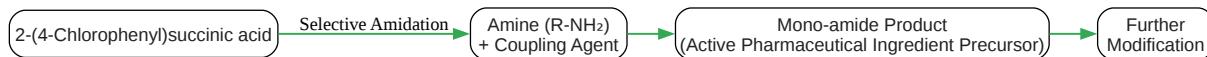
- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show fragmentation patterns involving the loss of water, carboxyl groups, and cleavage of the C-C bond between the aromatic ring and the succinate moiety. The molecular ion peak  $[M]^+$  should be observable, along with a characteristic  $[M+2]^+$  peak at about one-third the intensity, confirming the presence of a single chlorine atom.[3]

## Applications in Research and Development

**2-(4-Chlorophenyl)succinic acid** serves as a strategic intermediate in several key industrial and research areas.

### Intermediate in Pharmaceutical Synthesis

The dicarboxylic acid functionality allows this molecule to serve as a scaffold. One carboxyl group can be selectively reacted to form an amide or ester linkage, leaving the other free or available for subsequent modification. This makes it a valuable precursor for creating analogues of known drugs or novel chemical entities, particularly in the development of anti-inflammatory and analgesic agents.[2]



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Caption: Role as an intermediate in pharmaceutical synthesis via selective amidation.

### Component in Agrochemical Formulations

In agrochemical science, chlorinated aromatic acids are a well-established class of herbicides. While **2-(4-Chlorophenyl)succinic acid** itself is not typically an active herbicide, it is used as a building block for more complex pesticides and herbicides.[2] Its structure can be incorporated to optimize uptake, transport, and biological activity, potentially mimicking natural plant hormones or blocking key enzymatic pathways in weeds.

### Use in Polymer Chemistry

The two carboxylic acid groups make **2-(4-Chlorophenyl)succinic acid** a functional monomer for step-growth polymerization. It can be reacted with diols to form polyesters or with diamines to form polyamides. The bulky, rigid chlorophenyl group can be used to modify the properties of the resulting polymer, potentially increasing its glass transition temperature (Tg), thermal stability, and altering its solubility characteristics.[2]

## Biological Context and Toxicological Profile

### Potential Biological Activity

Direct biological studies on **2-(4-Chlorophenyl)succinic acid** are limited. However, its activity can be inferred from its structural components.

- **Succinate Analogue:** As an analogue of succinic acid, it can potentially interact with enzymes and receptors that recognize succinate. Succinate is a key metabolite in the TCA cycle and also acts as an extracellular signaling molecule by activating the succinate receptor 1 (SUCNR1), a G-protein coupled receptor involved in inflammation and blood pressure regulation.[5][14] This compound could act as a competitive inhibitor or a modulator of these pathways.[15]
- **Metabolic Fate:** The biotransformation of this compound *in vivo* has not been extensively studied. However, related chlorinated aromatic compounds are often metabolized via oxidation and conjugation. For example, the drug chlormezanone, which contains a 4-chlorophenyl group, is metabolized in rats to p-chlorobenzoic acid and p-chlorohippuric acid. [16] It is plausible that **2-(4-Chlorophenyl)succinic acid** could undergo similar metabolic cleavage.

## Safety and Handling

This compound should be handled with appropriate laboratory precautions. It is classified as an irritant and is harmful if swallowed.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Hazard	<b>H315</b>	<b>Causes skin irritation</b>	<a href="#">[1]</a>
	H319	Causes serious eye irritation	<a href="#">[1]</a>
	H335	May cause respiratory irritation	<a href="#">[1]</a>
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray	<a href="#">[1]</a>
	P280	Wear protective gloves/eye protection/face protection	<a href="#">[1]</a>

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[1\]](#) |

Expert Advice on Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

## Conclusion

**2-(4-Chlorophenyl)succinic acid** is a highly functionalized molecule with significant potential as a chemical intermediate. Its well-defined structure provides a reliable platform for the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and material science sectors. While detailed biological and toxicological data remain to be fully elucidated, its structural relationship to the key metabolite succinic acid suggests intriguing possibilities for its use as a tool compound in biochemical research. The robust synthesis pathway and clear analytical profile make it an accessible and valuable compound for advanced chemical R&D.

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